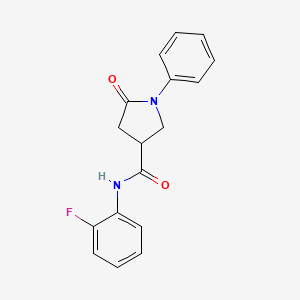

![molecular formula C17H23N5O B5500525 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide often involves complex chemical reactions. For instance, Jyothi and Madhavi (2019) described the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides using condensation reactions and microwave irradiation conditions (Jyothi & Madhavi, 2019). Similarly, Al-Omran and El-Khair (2005) discussed the synthesis of pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, showcasing the complexity and versatility in the synthesis of such compounds (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR and MS spectroscopy. Drev et al. (2014) investigated the molecular structure of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of spectral data in elucidating structures (Drev et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be quite diverse. Ghandi et al. (2010) described the use of bifunctional starting material in the synthesis of tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, indicating the complex chemical behavior of these compounds (Ghandi, Zarezadeh, & Taheri, 2010).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds are essential for their practical application. Sayed, Khalil, and Raslan (2012) provided insights into the synthesis and physical properties of pyrazolopyrimidine and pyrimido[2, 1-b][1,3]benzothiazole derivatives (Sayed, Khalil, & Raslan, 2012).

Aplicaciones Científicas De Investigación

Green Synthesis and Antimicrobial Activity

Researchers have explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, showcasing methods to prepare these compounds under microwave irradiation conditions. The synthesized compounds demonstrate promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Jyothi & Madhavi, 2019).

Regioselective Synthesis of Pyrazolo Derivatives

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into the synthesis of 7-substituted derivatives. This research opens pathways for creating novel compounds with potential pharmaceutical applications, focusing on specificity in chemical reactions (Drev et al., 2014).

Antitumor Properties of Imidazotetrazines

Investigations into the synthesis and chemistry of imidazotetrazine derivatives, particularly those with antitumor activities, have been conducted. These compounds, showing curative activity against specific leukemia types, underscore the role of heterocyclic chemistry in cancer treatment research (Stevens et al., 1984).

DNA Recognition and Polyamides

Research into polyamides containing imidazole and pyrrole units demonstrates these compounds' ability to target specific DNA sequences, offering a method to control gene expression. Such studies are crucial for understanding the interaction between small molecules and biological macromolecules, with implications for medicinal chemistry and therapy development (Chavda et al., 2010).

Novel Synthesis Routes and Biological Activities

Several studies have focused on novel synthesis routes for pyrazolo and pyrimidine derivatives, exploring their antimicrobial, antiviral, and anticancer activities. These works highlight the versatility of heterocyclic compounds in addressing a wide range of biological targets and diseases, underlining the ongoing need for innovative synthetic strategies in drug discovery (Hassan et al., 2014).

Propiedades

IUPAC Name |

N-[(7S,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl]-2-methyl-1H-benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-18-15-5-3-4-14(16(15)19-11)17(23)20-12-8-13-10-21(2)6-7-22(13)9-12/h3-5,12-13H,6-10H2,1-2H3,(H,18,19)(H,20,23)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERKKVLLJUXVAD-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)NC3CC4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)N[C@H]3C[C@H]4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)